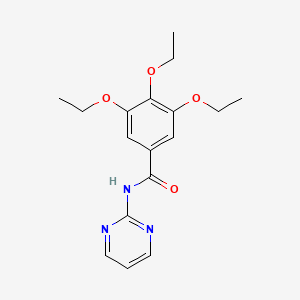

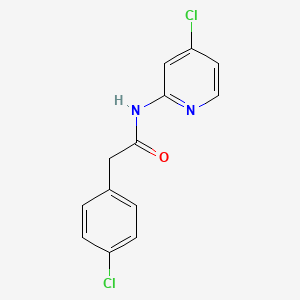

![molecular formula C20H17N3O3 B5767124 N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)

N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” is a derivative of quinazolines . Quinazolines are a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods . For instance, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction . 2-styryl-4 (3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis

The molecular structure of quinazoline derivatives is largely determined by the properties of the substituents and their presence and position on one of the cyclic compounds . For instance, a derivative with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Chemical Reactions Analysis

The chemical reactions of quinazoline derivatives are largely influenced by the properties of the substituents and their presence and position on one of the cyclic compounds . For instance, a derivative with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are largely determined by the properties of the substituents and their presence and position on one of the cyclic compounds .科学研究应用

Antitumor Agents

Quinazoline derivatives have been designed, synthesized, and biologically evaluated for their antiproliferative activity against various human cancer cell lines . For instance, a series of novel 2,4,6-trisubstituted quinazoline derivatives showed considerable antiproliferative activity against four cancer cell lines: Eca-109, A549, PC-3, and MGC-803 . These compounds inhibited cell migration and colony formation, induced cellular apoptosis, and caused cell cycle arrest at the S phase .

Antiviral Agents

Quinazoline derivatives have also shown potential as antiviral agents . The specific antiviral properties depend on the substituents and their presence and position on the cyclic compounds .

Antibacterial Agents

Quinazoline derivatives have demonstrated antibacterial activities . The antibacterial properties of these compounds can be modulated by modifying the substituents on the quinazoline ring .

Anti-inflammatory Agents

Quinazoline derivatives have been studied for their anti-inflammatory effects . These compounds can potentially be used in the treatment of various inflammatory diseases .

Antimalarial Agents

Quinazoline derivatives have shown potential as antimalarial agents . These compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .

Treatment of Hypertension

Quinazoline-based drugs such as Doxazosin have been approved for the treatment of hypertension .

Treatment of Chronic Graft-Versus-Host Disease

Quinazoline-based drugs like Tucatinib have been used in the treatment of chronic graft-versus-host disease .

Treatment of Various Types of Cancer

Quinazoline-based drugs like Gefitinib, Erlotinib, Afatinib, and Idelalisib have been approved for the treatment of various types of cancer .

作用机制

Target of Action

The primary target of N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is the translocator protein (TSPO) located at the outer mitochondrial membrane . TSPO plays a crucial role in the regulation of mitochondrial function and cell survival .

Mode of Action

N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide interacts with its target, TSPO, leading to a series of cellular changes . The compound induces reactive oxygen species and caspase-mediated apoptosis , which are processes involved in cell death .

Biochemical Pathways

The compound’s interaction with TSPO affects the mitochondrial function , leading to the production of reactive oxygen species . This triggers a cascade of events in the apoptosis pathway, resulting in cell death . Additionally, the compound inhibits thioredoxin reductase , an enzyme involved in maintaining the cellular redox balance .

Result of Action

The compound exerts cytotoxic effects on cancer cells, with IC50 values in the low micromolar range . It significantly inhibits cell migration and colony formation, indicating its potential as an anti-cancer agent . It also induces cellular apoptosis and cell cycle arrest at the S phase .

安全和危害

As with any chemical compound, safety and hazards associated with “N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” would depend on factors such as dosage, route of administration, and individual patient characteristics. It’s important to note that while many quinazoline derivatives are approved for antitumor clinical use, they may have limitations due to multidrug resistance or severe side effects .

未来方向

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that “N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” and similar compounds could have promising future applications in the field of cancer therapy .

属性

IUPAC Name |

N-(4-acetylphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-12(24)13-4-7-15(8-5-13)21-19(25)14-6-9-16-17(11-14)22-18-3-2-10-23(18)20(16)26/h4-9,11H,2-3,10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIJYNNCPPLOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

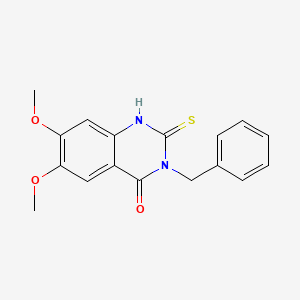

![7-hydroxy-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5767043.png)

![N'-[(3,5-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5767051.png)

![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)

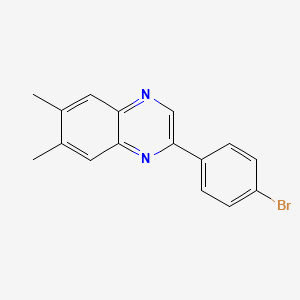

![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)

![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)

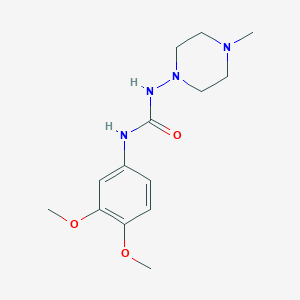

![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)

![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)

![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)